![molecular formula C21H21FN4O B2575091 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine CAS No. 477863-89-1](/img/structure/B2575091.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine
カタログ番号 B2575091
CAS番号:
477863-89-1
分子量: 364.424
InChIキー: FPHSYSHHWQGGHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is a potent and selective inhibitor of the protein kinase B-Raf. It has been extensively studied for its potential therapeutic applications in cancer treatment.
科学的研究の応用
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Structure-Activity Relationship (SAR) : Analogue studies revealed that the presence of a halogen substituent in the fluorophenyl moiety next to the piperazine ring is essential for inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor, acting irreversibly and non-competitively .
Antiviral Applications
- Benzamide-based 5-aminopyrazoles : These compounds, including FPMINT, have demonstrated notable antiviral activity against the H5N1 influenza virus. Their potential in developing antiviral therapeutics is being explored.
Anticancer Properties
- Novel Derivatives : Researchers have explored the synthesis of novel derivatives for anticancer applications. While specific studies on FPMINT are limited, its structural features warrant further investigation .
Urease Inhibition
- FPMINT and Urease : Although not extensively studied, FPMINT’s structure suggests potential as a urease inhibitor, which could be valuable in preventing ureolytic bacterial infections .
Antitubercular Activity
- Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) : Among tested compounds, this derivative exhibited excellent antitubercular activity .
Molecular Docking Studies
- Binding Site Analysis : Molecular docking studies have indicated that FPMINT’s binding site in ENT1 may differ from that of conventional inhibitors. Further investigations are needed to understand its precise mechanism of action .
特性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-27-19-15-23-20(16-7-3-2-4-8-16)24-21(19)26-13-11-25(12-14-26)18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHSYSHHWQGGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された